molecular formula C10H12O5 B184472 2,3,4-Trimethoxybenzoic acid CAS No. 573-11-5

2,3,4-Trimethoxybenzoic acid

Cat. No. B184472
CAS RN: 573-11-5
M. Wt: 212.2 g/mol
InChI Key: HZNQSWJZTWOTKM-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzoic acid is used as an intermediate in medicine and organic synthesis . It acts as a metabolite of trimebutine and is widely used in making dyes and inks, photographic developers, and used as astringents in medicine .


Synthesis Analysis

2,3,4-Trimethoxybenzoic acid, the intermediate of trimetazidine, was synthesized from pyrogallol by methylation with dimethyl carbonate, bromination with NBS, and cyanidation with CuCN to give 2,3,4-trimethoxybenzonitrile, followed by hydrolysis with an overall yield of about 38% .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethoxybenzoic acid can be found in various databases such as the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

2,3,4-Trimethoxybenzoic acid has a molecular weight of 212.20 g/mol, a XLogP3 of 1.7, one hydrogen bond donor count, five hydrogen bond acceptor count, and four rotatable bond count. Its exact mass and monoisotopic mass are 212.06847348 g/mol. It has a topological polar surface area of 65 Ų, a heavy atom count of 15, and a complexity of 218 .

Scientific Research Applications

Pharmacology

  • Summary of the application : 2,3,4-Trimethoxybenzoic acid has been used in the synthesis of basic esters, which have been evaluated for antihypertensive and local anesthetic activity .
  • Methods of application : The compounds were synthesized from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis .
  • Results or outcomes : One of the compounds, a diamine ester, exhibited hypotensive activity following intravenous administration to normotensive dogs . All but one of the compounds tested exhibited some degree of local anesthetic activity .

Microbiology

  • Summary of the application : Derivatives of 2,3,4-Trimethoxybenzoic acid have been explored for potential antimicrobial activity and efflux pump (EP) inhibition .
  • Methods of application : Docking studies on the acridine resistance proteins A and B coupled to the outer membrane channel TolC (AcrAB-TolC) efflux system and a homology model of the quinolone resistance protein NorA EP were performed on 11 potential bioactive trimethoxybenzoic acid and gallic acid derivatives .
  • Results or outcomes : Derivative 10 showed antibacterial activity against the studied strains, derivatives 5 and 6 showed the ability to inhibit EPs in the acrA gene inactivated mutant Salmonella enterica serovar Typhimurium SL1344, and 6 also inhibited EPs in Staphylococcus aureus 272123 .

Organic Chemistry

  • Summary of the application : 2,3,4-Trimethoxybenzoic acid has been used in the synthesis of tropoloisoquinoline alkaloid pareitropone, isomeric tris (pyrogallol) derivatives, and naphthoic acid .
  • Methods of application : The specific methods of synthesis are not detailed in the source .
  • Results or outcomes : The outcomes of these syntheses are the creation of new compounds for further study .
  • Chemical Structure : 2,3,4-Trimethoxybenzoic acid has the molecular formula C10H12O5 . Its structure is available in various chemical databases .
  • Chemical Properties : This compound has an average mass of 212.199 Da and a monoisotopic mass of 212.068466 Da .
  • Chemical Synthesis : 2,3,4-Trimethoxybenzoic acid has been used in the synthesis of various compounds, including tropoloisoquinoline alkaloid pareitropone, isomeric tris (pyrogallol) derivatives, and naphthoic acid .
  • Chemical Structure : 2,3,4-Trimethoxybenzoic acid has the molecular formula C10H12O5 . Its structure is available in various chemical databases .
  • Chemical Properties : This compound has an average mass of 212.199 Da and a monoisotopic mass of 212.068466 Da .
  • Chemical Synthesis : 2,3,4-Trimethoxybenzoic acid has been used in the synthesis of various compounds, including tropoloisoquinoline alkaloid pareitropone, isomeric tris (pyrogallol) derivatives, and naphthoic acid .

Safety And Hazards

2,3,4-Trimethoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment is required when handling this chemical, and it should not be released into the environment .

properties

IUPAC Name

2,3,4-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNQSWJZTWOTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205912
Record name 2,3,4-Trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethoxybenzoic acid

CAS RN

573-11-5
Record name 2,3,4-Trimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
402
Citations
K Tang, HM Liu, N Ren, JJ Zhang, KZ Wu - The Journal of Chemical …, 2012 - Elsevier
The complexes of [Ln(2,3,4-tmoba) 3 phen] 2 (Ln=Dy (1), Eu (2), Tb (3); 2,3,4-tmoba=2,3,4-trimethoxybenzoate; phen=1,10-phenanthroline) were synthesized and characterized by a …
Number of citations: 25 www.sciencedirect.com
W Ferenc, B Bocian, J Sarzyński - Journal of thermal analysis and …, 2006 - akjournals.com
Four new complexes of 2,3,4-trimethoxybenzoic acid anion with manganese(II), cobalt(II), nickel(II) and copper(II) cations were synthesized, analysed and characterized by standard …
Number of citations: 12 akjournals.com
M Mikuriya, C Yamakawa, K Tanabe, R Nukita… - Magnetochemistry, 2021 - mdpi.com
Copper(II) complexes with 2,3,4-trimethoxybenzoic acid (H234-tmbz) and 2,4,6-trimethoxybenzoic acid (H246-tmbz), [Cu 2 (234-tmbz) 4 (H 2 O) 2 ] (6) and [Cu(246-tmbz) 2 (µ-H 2 O) 2 (…
Number of citations: 9 www.mdpi.com
W Ferenc, B Bocian… - Journal of the Serbian …, 2004 - doiserbia.nb.rs
The complexes of 2,3,4-trimethoxybenzoic acid with Tb(III), Dy(III), Ho(III) Er(III), Tm(III), Yb(III), Lu(III) and Y(III) are crystalline, anhydrous salts with colours typical of the M(III) ions. The …
Number of citations: 12 doiserbia.nb.rs
W Ferenc, B Bocian - Journal of thermal analysis and calorimetry, 2000 - akjournals.com
The physico-chemical properties and thermal stability in air of light lanthanide 2,3,4-, 2,4,5- and 3,4,5-trimethoxybenzoates were compared and the influence of the position of –OCH 3 …
Number of citations: 18 akjournals.com
GS Khan, A Noor, R Kempe, G Qadeer - … für Kristallographie-New …, 2006 - degruyter.com
Crystal structure of 6-(carboxymethyl)-2,3,4-trimethoxybenzoic acid, C12H14O7 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP …
Number of citations: 4 www.degruyter.com
W Ferenc, B Bocian, M Chudziak - Journal of thermal analysis and …, 1999 - akjournals.com
The light lanthanide 2,3,4-trimethoxybenzoates were obtained by the addition of an equivalent quantity of 0.1 M ammonium 2,3,4-trimethoxybenzoate to a hot solution of the light …
Number of citations: 12 akjournals.com
O Satomi, T Kawashima, N Awata - Radioisotopes, 1988 - europepmc.org
Benzyl-14C-1-[bis (4-fluorophenyl) methyl]-4-(2, 3, 4-trimethoxybenzyl) piperazine dihydrochloride (14C-KB-2796), a new cerebral vasodilator, was synthesized in order to investigate …
Number of citations: 3 europepmc.org
N RABJOHN, A MENDEL - The Journal of Organic Chemistry, 1956 - ACS Publications
A number of mono- and di-alkylaminoalkyl esters of monoalkoxybenzoic acids have been prepared and tested as local anesthetics. 2-6 It appears that only one dialkylaminoalkyl …
Number of citations: 7 pubs.acs.org
KS Feldman, TD Cutarelli - Journal of the American Chemical …, 2002 - ACS Publications
The synthesis of the tropoloisoquinoline alkaloid pareitropone has been accomplished in 14 steps from 2,3,4-trimethoxybenzoic acid. The key transformations include the generation of …
Number of citations: 35 pubs.acs.org

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